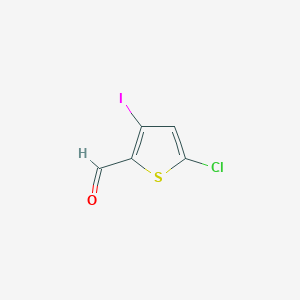

5-Chloro-3-iodothiophene-2-carbaldehyde

説明

特性

分子式 |

C5H2ClIOS |

|---|---|

分子量 |

272.49 g/mol |

IUPAC名 |

5-chloro-3-iodothiophene-2-carbaldehyde |

InChI |

InChI=1S/C5H2ClIOS/c6-5-1-3(7)4(2-8)9-5/h1-2H |

InChIキー |

RBGFHDBVSNLYQM-UHFFFAOYSA-N |

正規SMILES |

C1=C(SC(=C1I)C=O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodothiophene-2-carbaldehyde typically involves halogenation reactions. One common method involves the iodination of 5-chlorothiophene-2-carbaldehyde using iodine and a suitable oxidizing agent. The reaction conditions often include solvents like acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 5-Chloro-3-iodothiophene-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling halogenated compounds.

化学反応の分析

Types of Reactions

5-Chloro-3-iodothiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling: Palladium catalysts and ligands like triphenylphosphine are used in coupling reactions.

Major Products Formed

Substitution: Formation of various substituted thiophene derivatives.

Oxidation: Formation of 5-chloro-3-iodothiophene-2-carboxylic acid.

Reduction: Formation of 5-chloro-3-iodothiophene-2-methanol.

Coupling: Formation of biaryl or heteroaryl compounds.

科学的研究の応用

5-Chloro-3-iodothiophene-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of drug candidates.

作用機序

The mechanism of action of 5-Chloro-3-iodothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets .

類似化合物との比較

Chemical Identity :

- Molecular Formula : C₅H₂ClIOS

- Molecular Weight : 272.49 g/mol

- CAS Number : 2613383-58-5

- SMILES : O=Cc1sc(cc1I)Cl

- Structure : Features a thiophene backbone substituted with chlorine (position 5), iodine (position 3), and an aldehyde group (position 2) (Fig. 1) .

Applications :

The iodine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in synthesizing π-conjugated polymers or pharmaceuticals. The aldehyde group enables condensations for heterocyclic frameworks .

Comparison with Structural Analogs

Key Structural and Physical Properties

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 5-Chloro-3-iodothiophene-2-carbaldehyde | Cl (5), I (3) | 272.49 | Not reported | Aldehyde, Halogens |

| 4,5-Dichlorothiophene-2-carbaldehyde | Cl (4,5) | 175.03 | Not reported | Aldehyde, Chlorine |

| 5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde | Br (4,5) | ~418.97* | 124–126 | Aldehyde, Bromine |

| 2-Chloro-5-thiophenecarboxaldehyde | Cl (2) | 146.59 | Not reported | Aldehyde, Chlorine |

| 5-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid | Cl (5), CH₃ (3) | 226.68 | Not reported | Carboxylic acid, Chlorine |

*Calculated based on molecular formula C₉H₅Br₂OS₂.

Notes:

- Halogen Influence : Iodine’s large atomic radius and polarizability enhance leaving-group ability in cross-couplings compared to bromine or chlorine. This makes the target compound more reactive than 4,5-dichloro or dibromo analogs .

- Aldehyde Reactivity: The aldehyde group in thiophene derivatives facilitates condensations (e.g., Knoevenagel, Schiff base formation), distinguishing it from carboxylic acid analogs like 5-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid .

Reactivity in Cross-Coupling Reactions

Example : Palladium-catalyzed Suzuki-Miyaura coupling ():

- 5-Chloro-3-iodothiophene-2-carbaldehyde reacts with aryl boronic acids to form biaryl systems. Iodine’s superior leaving-group ability compared to chlorine or bromine accelerates reaction rates.

- 5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (compound 3 ) requires harsher conditions (e.g., reflux in toluene with Pd(PPh₃)₂Cl₂) due to bromine’s lower reactivity .

Electronic and Steric Effects

- Electron-Withdrawing Effects : The aldehyde group depletes electron density at the thiophene ring, enhancing electrophilic substitution at halogenated positions.

- Steric Hindrance : Iodine’s bulkiness at position 3 may slow reactions at adjacent positions compared to smaller substituents like chlorine .

Commercial Availability and Cost

| Compound Name | Vendor | Price (50 mg) | Availability |

|---|---|---|---|

| 5-Chloro-3-iodothiophene-2-carbaldehyde | Aaron Chemicals | $344.00 | 2–3 weeks |

| 2-Chloro-5-thiophenecarboxaldehyde | Not listed | ~$50–100* | Limited |

*Estimated based on halogenated aldehyde analogs.

Research and Industrial Relevance

- Organic Electronics : Iodo-thiophenes are precursors for conductive polymers used in OLEDs and solar cells. The aldehyde group allows further functionalization with electron-deficient units to tune bandgaps .

- Pharmaceuticals : The iodine atom enables radio-labeling for imaging agents, while the aldehyde supports prodrug synthesis .

Challenges and Limitations

生物活性

5-Chloro-3-iodothiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of 5-Chloro-3-iodothiophene-2-carbaldehyde is C_6H_4ClIOS, with a molecular weight of approximately 251.52 g/mol. Its structure features a thiophene ring substituted with chlorine and iodine atoms, as well as an aldehyde functional group, which may contribute to its reactivity and biological interactions.

The biological activity of 5-Chloro-3-iodothiophene-2-carbaldehyde is attributed to its ability to interact with various biological targets. The presence of the aldehyde group allows for potential nucleophilic attacks by cellular components, leading to modifications in proteins or nucleic acids. This reactivity can result in inhibition of enzyme activity or interference with cellular signaling pathways .

Antimicrobial Properties

Research has indicated that 5-Chloro-3-iodothiophene-2-carbaldehyde exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized in Table 1:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study assessing its effects on various cancer cell lines, including A2780 (ovarian cancer) and MCF-7 (breast cancer), it demonstrated significant cytotoxicity. The results are presented in Table 2:

| Cell Line | IC50 (µM) |

|---|---|

| A2780 | 15 |

| MCF-7 | 20 |

| HeLa | 25 |

Case Studies

- Study on Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of 5-Chloro-3-iodothiophene-2-carbaldehyde against clinical isolates of bacteria. The results indicated that the compound effectively inhibited bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections.

- Anticancer Research : In a case study focusing on the anticancer properties of the compound, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。